Cardilate is synthesized from Erythritol, a sugar alcohol, through a process of nitration. It falls under the category of organic nitrates, which are compounds that release nitric oxide in the body, leading to vasodilation. This classification places Cardilate alongside other nitrates used in cardiovascular therapy, such as Nitroglycerin and Isosorbide Dinitrate.
The synthesis of Cardilate involves a multi-step chemical reaction where Erythritol is treated with a mixture of concentrated nitric acid and sulfuric acid. This process results in the formation of tetranitrate esters. The general reaction can be summarized as follows:
The synthesis must be carefully controlled to prevent the formation of by-products and ensure high yield. The reaction typically requires cooling to manage exothermic reactions and maintain safety.
Cardilate undergoes several chemical reactions, primarily involving hydrolysis when introduced into biological systems. Upon administration, it reacts with water to release nitric oxide, which plays a crucial role in vasodilation:
This reaction is essential for its therapeutic effects, as nitric oxide facilitates relaxation of vascular smooth muscle, leading to decreased vascular resistance.
The mechanism of action of Cardilate involves the conversion to nitric oxide within the body. Nitric oxide diffuses into smooth muscle cells lining blood vessels, activating guanylate cyclase, which increases cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP leads to:
This process effectively reduces myocardial oxygen demand and alleviates symptoms associated with angina pectoris and other cardiovascular diseases.
These properties are crucial for determining the formulation and delivery methods for therapeutic use.
Cardilate is primarily used in cardiovascular medicine for treating conditions such as angina pectoris, heart failure, and hypertension. Its applications include:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0